1-(Piperidine-4-carbonyl)piperazine dihydrochloride
Overview
Description
“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3O and a molecular weight of 270.2 . It is used in various applications, including as a reactant for the synthesis of arylthiadiazole H3 antagonists and water-soluble N-mustards as anticancer agents .
Synthesis Analysis
The synthesis of “1-(Piperidine-4-carbonyl)piperazine dihydrochloride” involves several steps. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is complex and involves several functional groups. The InChI code for this compound is 1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H .Chemical Reactions Analysis
“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” can undergo various chemical reactions. For instance, it can be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .Physical And Chemical Properties Analysis
“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Pharmacology
1-(Piperidine-4-carbonyl)piperazine dihydrochloride: is a compound that has potential applications in pharmacology due to its structural features. It can serve as a building block for the synthesis of various pharmacologically active molecules. Its piperazine moiety is a common feature in many drugs, which suggests its utility in the development of new therapeutic agents .
Organic Synthesis
In organic synthesis, this compound can be used to introduce piperazine functionality into larger molecules. Piperazines are known for their versatility in chemical reactions, which makes 1-(Piperidine-4-carbonyl)piperazine dihydrochloride a valuable reagent for constructing complex organic compounds, including pharmaceuticals and natural products .
Medicinal Chemistry
The piperidine and piperazine rings present in 1-(Piperidine-4-carbonyl)piperazine dihydrochloride are prevalent in medicinal chemistry. They are part of the core structure in many medicinal compounds due to their ability to interact with biological targets. This compound could be used to synthesize new derivatives with potential medicinal properties .
Biochemistry
In biochemistry, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride may be used as a precursor for compounds that interact with biological systems. Its structural similarity to many bioactive molecules makes it a candidate for the design of probes or inhibitors for biochemical pathways .
Industrial Applications
Piperazine derivatives, like 1-(Piperidine-4-carbonyl)piperazine dihydrochloride , find applications in various industrial processes. They can be used in the manufacture of plastics, resins, pesticides, and other industrial materials due to their chemical stability and reactivity .
Material Science
In material science, the compound’s potential lies in its ability to act as a monomer or a cross-linking agent due to its two functional groups. This could lead to the development of new materials with desirable properties such as increased strength or chemical resistance .
Safety and Hazards
“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is classified as a hazardous substance. It can cause irritation to the eyes, skin, and respiratory system. It can also cause skin burns and sensitization, and may lead to asthma. Other symptoms include gastrointestinal upset, headache, nausea, vomiting, and incoordination .
Mechanism of Action
Target of Action
It is known that piperazine, a component of this compound, acts as a gaba receptor agonist .
Mode of Action
Piperazine, a part of this compound, binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine, a component of this compound, is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
It is known that piperazine, a component of this compound, mediates its anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Action Environment
It is known that piperazine, a component of this compound, readily absorbs water and carbon dioxide from the air .
properties
IUPAC Name |
piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBKNNRUHFOFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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